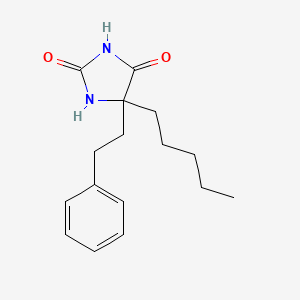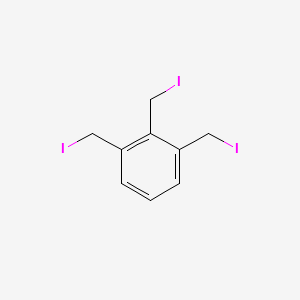
1,2,3-Tris(iodomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tris(iodomethyl)benzene: is an organic compound with the molecular formula C9H9I3 . It is a derivative of benzene where three hydrogen atoms are replaced by iodomethyl groups at the 1, 2, and 3 positions. This compound is known for its high molecular weight and significant iodine content, making it useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Tris(iodomethyl)benzene can be synthesized through the iodination of 1,2,3-tris(hydroxymethyl)benzene. The reaction typically involves the use of iodine and a suitable oxidizing agent such as phosphorus trichloride or triphenylphosphine. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Tris(iodomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the iodomethyl groups can yield the corresponding methyl groups
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the formation of methyl-substituted benzene .
Wissenschaftliche Forschungsanwendungen
1,2,3-Tris(iodomethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 1,2,3-tris(iodomethyl)benzene primarily involves its reactivity due to the presence of iodomethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The compound’s effects are mediated through its interactions with molecular targets such as nucleophiles and electrophiles, facilitating substitution, oxidation, and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(iodomethyl)benzene: Similar structure but with iodomethyl groups at the 1, 3, and 5 positions.
1,2,4-Tris(iodomethyl)benzene: Iodomethyl groups at the 1, 2, and 4 positions.
1,3,5-Tris(bromomethyl)benzene: Bromomethyl groups instead of iodomethyl groups .
Uniqueness: 1,2,3-Tris(iodomethyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of three iodomethyl groups in close proximity enhances its utility in multi-step synthesis and the formation of complex molecular architectures .
Eigenschaften
CAS-Nummer |
921595-61-1 |
|---|---|
Molekularformel |
C9H9I3 |
Molekulargewicht |
497.88 g/mol |
IUPAC-Name |
1,2,3-tris(iodomethyl)benzene |
InChI |
InChI=1S/C9H9I3/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H,4-6H2 |
InChI-Schlüssel |
VDUDWCBDISWOEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)CI)CI)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


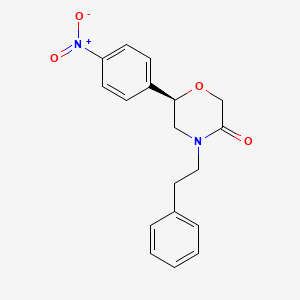
![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)

![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)


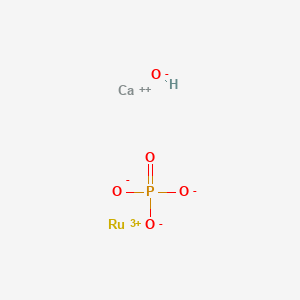
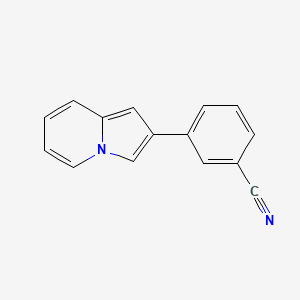

![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)

![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
